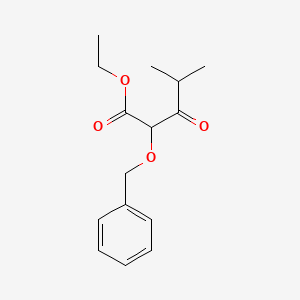
Ethyl 2-(benzyloxy)-4-methyl-3-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(benzyloxy)-4-methyl-3-oxopentanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a benzyloxy group, and a ketone functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions:
Benzylation of 2-hydroxyethyl acetate: The synthesis begins with the benzylation of 2-hydroxyethyl acetate using benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms 2-(benzyloxy)ethyl acetate.
Claisen Condensation: The next step involves the Claisen condensation of 2-(benzyloxy)ethyl acetate with ethyl acetoacetate in the presence of a strong base like sodium ethoxide. This reaction yields Ethyl 2-(benzyloxy)-4-methyl-3-oxopentanoate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes using the same synthetic routes mentioned above. The reaction conditions are optimized for yield and purity, and the product is purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, such as hydrolysis to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aqueous sodium hydroxide or hydrochloric acid for hydrolysis.
Major Products:
Oxidation: Benzaldehyde derivative.
Reduction: Ethyl 2-(benzyloxy)-4-methyl-3-hydroxypentanoate.
Substitution: 2-(benzyloxy)-4-methyl-3-oxopentanoic acid and ethanol.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of ester and ketone reactivity.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly those targeting metabolic pathways involving esters and ketones.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-(benzyloxy)-4-methyl-3-oxopentanoate involves its reactivity as an ester and ketone. The benzyloxy group can participate in nucleophilic aromatic substitution reactions, while the ketone group can undergo nucleophilic addition reactions. The ester group can be hydrolyzed to form carboxylic acids and alcohols. These reactions are facilitated by the presence of suitable reagents and catalysts, which target specific molecular pathways.
類似化合物との比較
Ethyl 2-(benzyloxy)-3-oxobutanoate: Similar structure but lacks the methyl group at the 4-position.
Ethyl 2-(benzyloxy)-4-methyl-3-oxobutanoate: Similar structure but with a shorter carbon chain.
Ethyl 2-(benzyloxy)-4-methyl-3-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness: Ethyl 2-(benzyloxy)-4-methyl-3-oxopentanoate is unique due to the presence of both a benzyloxy group and a ketone group, which confer distinct reactivity patterns. The combination of these functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
特性
CAS番号 |
112370-83-9 |
|---|---|
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC名 |
ethyl 4-methyl-3-oxo-2-phenylmethoxypentanoate |
InChI |
InChI=1S/C15H20O4/c1-4-18-15(17)14(13(16)11(2)3)19-10-12-8-6-5-7-9-12/h5-9,11,14H,4,10H2,1-3H3 |
InChIキー |
SYPOOTJUWBPIEL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)C(C)C)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


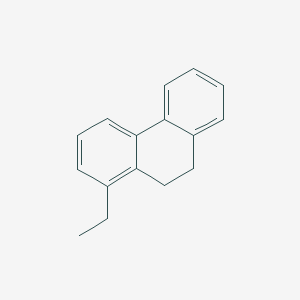
![3-Chloro-11H-indolo[3,2-C]quinoline](/img/structure/B14309508.png)


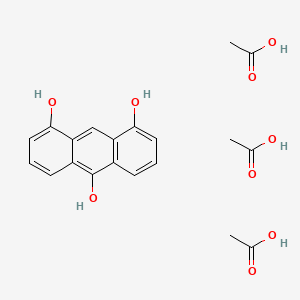
![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)

![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
![Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester](/img/structure/B14309547.png)
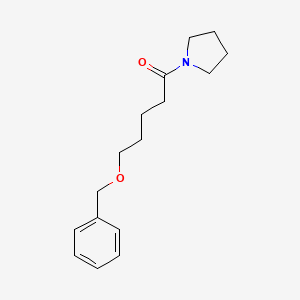
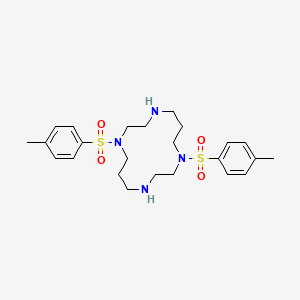
![5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14309567.png)
